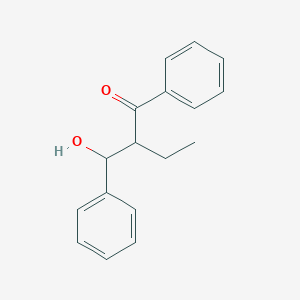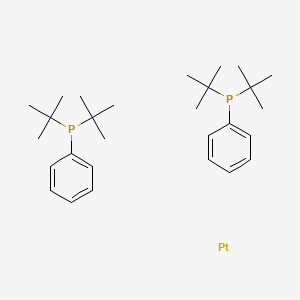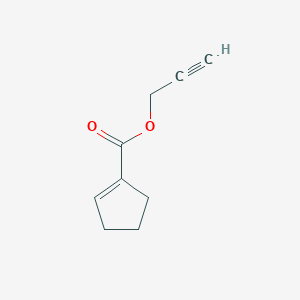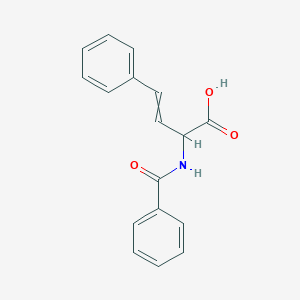![molecular formula C18H23NO5 B14621358 Propanedioic acid, [2-oxo-1-(phenylmethyl)-3-pyrrolidinyl]-, diethyl ester CAS No. 61006-65-3](/img/structure/B14621358.png)
Propanedioic acid, [2-oxo-1-(phenylmethyl)-3-pyrrolidinyl]-, diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanedioic acid, [2-oxo-1-(phenylmethyl)-3-pyrrolidinyl]-, diethyl ester, also known as diethyl benzylmalonate, is an organic compound with the molecular formula C14H18O4 and a molecular weight of 250.2903 g/mol . This compound is a derivative of malonic acid and is characterized by the presence of a benzyl group attached to the malonic acid backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, [2-oxo-1-(phenylmethyl)-3-pyrrolidinyl]-, diethyl ester typically involves the esterification of benzylmalonic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
Benzylmalonic acid+2Ethanol→Diethyl benzylmalonate+Water
The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of diethyl benzylmalonate involves the same esterification process but is optimized for large-scale operations. This includes the use of continuous reactors, efficient separation techniques, and recycling of unreacted starting materials to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
Propanedioic acid, [2-oxo-1-(phenylmethyl)-3-pyrrolidinyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzylmalonic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed.
Major Products
Oxidation: Benzylmalonic acid.
Reduction: Diethyl benzylmalonate alcohols.
Substitution: Various substituted benzylmalonates depending on the nucleophile used.
科学的研究の応用
Propanedioic acid, [2-oxo-1-(phenylmethyl)-3-pyrrolidinyl]-, diethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of various drugs, including anticonvulsants and anti-inflammatory agents.
Industry: It is used in the production of polymers, resins, and plasticizers.
作用機序
The mechanism of action of propanedioic acid, [2-oxo-1-(phenylmethyl)-3-pyrrolidinyl]-, diethyl ester involves its interaction with specific molecular targets and pathways. For example, in biochemical assays, the compound may act as a substrate for enzymes, leading to the formation of specific products that can be measured to study enzyme activity. The benzyl group in the compound can also interact with various receptors or proteins, influencing their function and activity.
類似化合物との比較
Similar Compounds
Diethyl malonate: Similar structure but lacks the benzyl group.
Diethyl oxomalonate: Contains an oxo group instead of the benzyl group.
Diethyl (ethoxymethylene)malonate: Contains an ethoxymethylene group instead of the benzyl group.
Uniqueness
Propanedioic acid, [2-oxo-1-(phenylmethyl)-3-pyrrolidinyl]-, diethyl ester is unique due to the presence of the benzyl group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
特性
CAS番号 |
61006-65-3 |
|---|---|
分子式 |
C18H23NO5 |
分子量 |
333.4 g/mol |
IUPAC名 |
diethyl 2-(1-benzyl-2-oxopyrrolidin-3-yl)propanedioate |
InChI |
InChI=1S/C18H23NO5/c1-3-23-17(21)15(18(22)24-4-2)14-10-11-19(16(14)20)12-13-8-6-5-7-9-13/h5-9,14-15H,3-4,10-12H2,1-2H3 |
InChIキー |
FZNDZPRJEDJABL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C1CCN(C1=O)CC2=CC=CC=C2)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


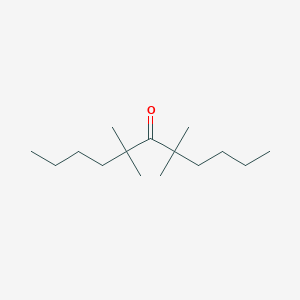
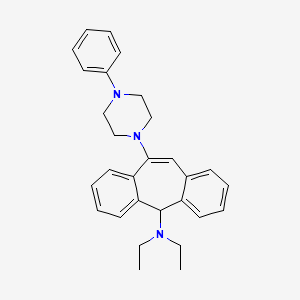

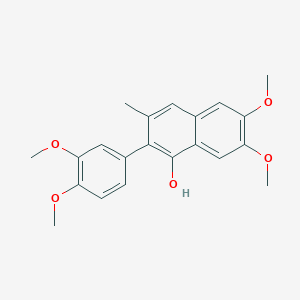
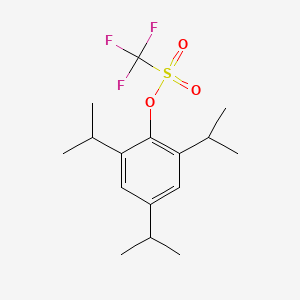
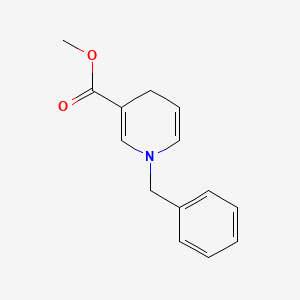
![3-[2,6-Di(propan-2-yl)phenoxy]-3-oxopropanoate](/img/structure/B14621332.png)
![1,3-Benzodithiole, 2-[(1,1-dimethylethyl)thio]-](/img/structure/B14621334.png)
![2-Chloro-1,4-diphenyl-1h-pyrido[2,3-b]indole](/img/structure/B14621337.png)
